Glycyrrhetyl 30-monoglucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111510-20-4 |
|---|---|
Molecular Formula |
C36H54O10 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
InChI Key |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Synonyms |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Glycyrrhetyl 30 Monoglucuronide
Natural Metabolic Pathways Leading to Glycyrrhetyl 30-Monoglucuronide
This compound (GAMG), also known as 18β-glycyrrhetinic acid 3-O-mono-β-D-glucuronide, is primarily formed as a metabolite of glycyrrhizin (B1671929) (GL), the main sweet-tasting compound in licorice root. nih.govwikipedia.orgmdpi.com The biotransformation of glycyrrhizin, a large molecule composed of one molecule of glycyrrhetinic acid (GA) and two molecules of glucuronic acid, begins after oral ingestion and is heavily dependent on enzymatic processes in the host and the metabolic activity of the intestinal microbiota. wikipedia.orgmdpi.comresearchgate.net
Enzymatic Glucuronidation and Hydrolysis Pathways
The formation and metabolism of GAMG involve two key enzymatic processes: hydrolysis and glucuronidation.
Hydrolysis: The initial step in the metabolism of orally ingested glycyrrhizin is its hydrolysis by β-D-glucuronidase enzymes. researchgate.netmdpi.com This process can follow two main routes. The major pathway involves the complete hydrolysis of GL directly to its aglycone, 18β-glycyrrhetinic acid (GA). nih.govnih.gov A minor, yet significant, pathway involves the partial hydrolysis of GL, where only one of the two glucuronic acid molecules is cleaved off, resulting in the formation of GAMG. nih.govnih.gov This reaction is catalyzed by specific β-glucuronidases. nih.gov
Furthermore, lysosomal β-D-glucuronidases found in various animal tissues, including the liver, can also perform this hydrolysis. nih.govnih.gov Studies have shown that liver homogenates can hydrolyze GL to GAMG. nih.gov Interestingly, the rate of this conversion is significantly higher than the subsequent hydrolysis of GAMG to GA in rat liver lysosomes, suggesting that GAMG can be a relatively stable intermediate. nih.gov In human and porcine liver lysosomes, the enzymes primarily convert GL to GAMG without significant further hydrolysis to GA. nih.gov
Glucuronidation: Glycyrrhetinic acid itself, once absorbed, is a substrate for glucuronidation in the liver. wikipedia.orgnih.gov This is a phase II metabolism reaction where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the GA molecule. nih.govmdpi.com Research using human liver microsomes and recombinant UGTs has identified several isoforms responsible for this process. UGT1A1, UGT1A3, UGT2B4, and UGT2B7 all show catalytic activity towards GA, with UGT1A3 exhibiting the highest activity. nih.gov This process can also lead to the formation of GAMG within the liver from circulating GA.
Role of Intestinal Microbiota in Glycyrrhizin and Glycyrrhetinic Acid Biotransformation
The gut microbiome plays a crucial and direct role in the initial biotransformation of glycyrrhizin. researchgate.netmdpi.com Since GL is poorly absorbed in its original form, its metabolism by intestinal bacteria is essential for the formation of its more bioavailable metabolites, GA and GAMG. wikipedia.orgmdpi.com
Different bacteria within the gut flora are responsible for the different metabolic pathways.
Major Pathway (GL to GA): Bacteria such as Eubacterium and Bacteroides species are known to catalyze the complete hydrolysis of GL to GA. researchgate.netnih.gov
Minor Pathway (GL to GAMG): The conversion of GL to GAMG is specifically catalyzed by the β-glucuronidase from certain intestinal bacteria, notably Streptococcus LJ-22. nih.govnih.gov This bacterium was found to hydrolyze GL to GAMG, but not further to GA. nih.gov
The composition and health of the gut microbiota can therefore significantly influence the pharmacokinetic profile of glycyrrhizin, affecting the relative production of GA and GAMG. mdpi.comresearchgate.net Perturbations in the gut microbiome, for instance through antibiotic use, can nearly eliminate the production of these metabolites, while the introduction of certain probiotics may modulate their formation. mdpi.com
| Process | Key Enzyme/Microbe | Substrate | Product | Location |
|---|---|---|---|---|
| Partial Hydrolysis | β-glucuronidase from Streptococcus LJ-22 | Glycyrrhizin (GL) | This compound (GAMG) | Intestines |
| Full Hydrolysis | Glucuronidases from Eubacterium L-8, Bacteroides J-37 | Glycyrrhizin (GL) | Glycyrrhetinic Acid (GA) | Intestines |
| Lysosomal Hydrolysis | Lysosomal β-D-glucuronidase | Glycyrrhizin (GL) | This compound (GAMG) | Liver |
| Glucuronidation | UGT1A1, UGT1A3, UGT2B4, UGT2B7 | Glycyrrhetinic Acid (GA) | This compound (GAMG) | Liver |
Heterologous Biosynthesis Strategies for this compound Production
Due to the low natural abundance of GAMG and the complexity of chemical synthesis, significant research has focused on developing biotechnological production methods. nih.govfrontiersin.org Heterologous biosynthesis, which involves engineering microorganisms to produce non-native compounds, offers a promising and sustainable alternative. nih.govoup.com
Engineered Microbial Systems (e.g., Saccharomyces cerevisiae)
Module I (GA Biosynthesis): This module starts from the yeast's native mevalonate (B85504) pathway, which produces the precursor 2,3-oxidosqualene. Enzymes including β-amyrin synthase and two cytochrome P450 enzymes (CYPs) are introduced to convert this precursor into glycyrrhetinic acid (GA). nih.gov
Module II (Sugar Donor Synthesis): This module engineers the yeast to produce the required sugar donor, UDP-glucuronic acid (UDP-GlcA). nih.gov
Module III (Glycosylation): This final module involves a glycosyltransferase enzyme that attaches the UDP-GlcA to the GA molecule at the correct position to form GAMG. The enzyme GuUGT73F15 has been identified and confirmed to catalyze this specific glycosylation step in yeast. nih.gov
Optimization of Biosynthetic Pathways and Functional Modules
Achieving commercially viable titers of GAMG in engineered yeast requires extensive optimization of these biosynthetic pathways. nih.govnih.gov A multi-faceted approach is typically employed:
Pathway Optimization: Each of the three modules is optimized individually. For the GA module, a key strategy is to identify and use more efficient cytochrome P450 enzymes, which are often a rate-limiting step. nih.gov For the UDP-GlcA module, enhancing the expression of pathway genes boosts the supply of the sugar donor.
Enhancing Cofactor Supply: The cytochrome P450 enzymes required for GA synthesis are dependent on the cofactor NADPH. Increasing the intracellular supply of NADPH is a critical optimization step to improve enzyme efficiency. nih.gov
Cellular Engineering: Cytochrome P450 enzymes are typically located in the endoplasmic reticulum (ER). Expanding the ER membrane provides more space for these enzymes to function correctly, thereby increasing production. nih.gov
Preventing Product Degradation: Engineered pathways can sometimes be subject to degradation by native host enzymes. Identifying and removing pathways that may degrade the final GAMG product can further increase the final yield. nih.gov
Through a combination of these strategies, researchers have successfully increased the production of GAMG by over 4,600-fold from the initial engineered strain, achieving a final titer of 92 μg/L in shake flask fermentations. nih.gov
Solid-State Fermentation Approaches for Enhanced Yield
Solid-state fermentation (SSF) presents an alternative biotransformation strategy that offers several advantages, including lower equipment costs and the ability to use inexpensive lignocellulosic materials as substrates. nih.gov This method has been successfully applied to produce GAMG.
| Strategy | Organism | Key Features | Reported Yield |
|---|---|---|---|
| De Novo Biosynthesis | Saccharomyces cerevisiae (engineered) | Modular pathway engineering (GA, UDP-GlcA, Glycosylation modules); Cofactor and cellular engineering. | 92 μg/L (in shake flasks) nih.gov |
| Solid-State Fermentation (Biotransformation) | Chaetomium globosum (endophytic fungus) | Uses licorice straw (containing GL) as substrate; Concurrent production of lignocellulolytic enzymes. | ~90% transformation of GL to GAMG over 15 days. frontiersin.org |
Semi-Synthetic Approaches and Directed Biotransformation for this compound
This compound, also known as glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG), is a valuable derivative of glycyrrhetinic acid. mdpi.commedchemexpress.com Its production is primarily achieved through semi-synthetic and biotechnological methods, which offer advantages in terms of selectivity, yield, and environmental impact compared to purely chemical synthesis. nih.gov These methods predominantly involve the specific enzymatic modification of naturally abundant precursors, namely glycyrrhizin (GL) and glycyrrhetinic acid (GA).
The two main enzymatic strategies employed are:
Directed hydrolysis of glycyrrhizin (GL): This approach utilizes β-glucuronidase (GUS) enzymes to selectively cleave the terminal glucuronic acid moiety from the diglucuronide structure of GL. nih.gov
Direct glycosylation of glycyrrhetinic acid (GA): This method involves the use of uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) to attach a single glucuronic acid molecule to the C-3 hydroxyl group of the GA aglycone. mdpi.com
A significant body of research has focused on identifying and optimizing β-glucuronidase enzymes for the specific conversion of GL to GAMG. These enzymes are sourced from a diverse range of microorganisms, including fungi and bacteria, as well as from animal tissues.
Microbial sources have been extensively explored for their potential in industrial-scale production of GAMG. For instance, the fungus Aspergillus terreus was found to produce intracellular β-D-glucuronidases capable of hydrolyzing GL. researchgate.net By optimizing fermentation conditions—including a production medium of corn steep liquor, soybean flour, and glucose at pH 6.0—the bioconversion efficiency of GL to GAMG was significantly increased from 24.6% to 78.3%. researchgate.net Similarly, an endophytic fungus, Chaetomium globosum DX-THS3, has been utilized in solid-state fermentation (SSF) on licorice straw. This method achieved a 90% conversion of GL under optimized conditions. nih.gov Human intestinal bacteria, such as Streptococcus LJ-22, also produce β-glucuronidase that specifically hydrolyzes GL to GAMG. nih.gov
The table below summarizes key research findings on the production of GAMG using various β-glucuronidase enzymes.
| Enzyme Source | Substrate | Key Findings | Reference |
| Aspergillus terreus | Glycyrrhizin (GL) | Optimized fermentation yielded a bioconversion efficiency of 78.3%. The enzyme showed optimal activity at pH 6.0 and 40°C. | researchgate.net |
| Chaetomium globosum DX-THS3 | Glycyrrhizin (GL) | Solid-state fermentation on licorice straw achieved 90% conversion. | nih.gov |
| Streptococcus LJ-22 (Human intestinal bacterium) | Glycyrrhizin (GL) | The enzyme (240 kDa) specifically hydrolyzes GL to GAMG, with an optimal pH of 5-6. | nih.gov |
| Animal Liver Lysosomes (Human, Porcine) | Glycyrrhizin (GL) | Lysosomal β-D-glucuronidases from human and porcine livers exclusively converted GL to GAMG. | nih.gov |
An alternative and highly specific method for GAMG synthesis is the direct glycosylation of glycyrrhetinic acid using UGTs. This approach avoids the potential for complete hydrolysis to GA that can occur with β-glucuronidases. A key enzyme in this process is UGT73F15, a glycosyltransferase from licorice (Glycyrrhiza uralensis). mdpi.com
Researchers have successfully expressed the gene for UGT73F15 in Escherichia coli and characterized its activity. The recombinant enzyme demonstrated optimal performance at pH 7.5 and 35°C, efficiently catalyzing the transfer of glucuronic acid from the sugar donor uridine 5′-diphosphate glucuronic acid (UDP-GlcA) to GA. mdpi.com
A major challenge in this method is the high cost of the UDP-GlcA sugar donor. mdpi.com To address this, an innovative one-pot, multi-enzyme cascade reaction has been developed. This system couples the UGT73F15-catalyzed glycosylation with a UDP-GlcA regeneration module. By including enzymes such as sucrose (B13894) synthase and UDP-glucose dehydrogenase, the system can use inexpensive sucrose to continuously regenerate UDP-GlcA, making the process more economically viable. mdpi.com Using this one-pot cascade, a GAMG production of 226.38 mg/L was achieved with a molar conversion of GA of approximately 96.1% after 9 hours. mdpi.com
Furthermore, metabolic engineering has enabled the de novo biosynthesis of GAMG in Saccharomyces cerevisiae. By introducing and optimizing the biosynthetic pathways for both GA and UDP-GlcA, and expressing the UGT73F15 enzyme, engineered yeast strains were able to produce GAMG from simple carbon sources. frontiersin.orgresearchgate.net Optimization of the fermentation process and enhancement of the supply of UDP-GlcA led to a significant increase in GAMG production, demonstrating the feasibility of producing this high-value compound in a microbial cell factory. frontiersin.orgresearchgate.net
The table below outlines research on the UGT-based synthesis of GAMG.
| Enzyme/System | Substrate | Key Findings | Reference |
| UGT73F15 from G. uralensis | Glycyrrhetinic Acid (GA) | Recombinant enzyme expressed in E. coli. Optimal conditions: pH 7.5, 35°C. Catalytic efficiency (kcat/Km) for GA was 2.14 min⁻¹ mM⁻¹. | mdpi.com |
| Multi-enzyme cascade (UGT73F15, sucrose synthase, etc.) | Glycyrrhetinic Acid (GA) & Sucrose | One-pot system with UDP-GlcA regeneration. Achieved 226.38 mg/L GAMG production with ~96.1% molar conversion of GA. | mdpi.com |
| Engineered Saccharomyces cerevisiae | Glucose/Simple Sugars | De novo biosynthesis of GAMG achieved by integrating GA and UDP-GlcA pathways with UGT73F15 expression. Production increased from 0.02 µg/L to 92.00 µg/L through optimization. | frontiersin.orgresearchgate.net |
Preclinical Pharmacokinetic and Metabolic Research of Glycyrrhetyl 30 Monoglucuronide
Absorption and Distribution Studies in Experimental Models
While detailed preclinical studies on the absorption and tissue distribution of isolated Glycyrrhetyl 30-monoglucuronide are not extensively detailed in the reviewed literature, its detection in systemic circulation and urine in human studies provides indirect evidence of its absorption and distribution into the body following the consumption of licorice.
Specific organ tropism and tissue distribution profiles for this compound in experimental animal models are not well-documented in available research. However, studies in humans have confirmed its presence in key biological fluids, which points to its systemic distribution.
In a study involving 78 human participants who consumed Kampo medicines containing licorice, this compound (GA30G) was successfully detected in both serum and urine samples. nih.gov Out of the subjects studied, GA30G was identified in the serum of 62 participants and the urine of 27 out of 29 participants whose urine was collected. nih.gov This confirms that after its formation, the compound circulates in the bloodstream and is subsequently eliminated via the kidneys. nih.gov The high detection rate in urine suggests that renal excretion is a significant pathway for this metabolite.
Table 1: Detection of this compound (GA30G) in Human Samples
| Sample Type | Total Samples Analyzed | Samples with GA30G Detected |
| Serum | 78 | 62 |
| Urine | 29 | 27 |
Data sourced from a study on patients consuming licorice-containing Kampo medicines. nih.gov
Metabolic Fate and Biotransformation in Experimental Systems
The metabolic journey of this compound involves its formation from the parent compound, glycyrrhetinic acid, and its potential for further biotransformation and recirculation within the body.
This compound is an ester glucuronide formed via the conjugation of a glucuronic acid moiety to the C30-carboxyl group of glycyrrhetinic acid. This process is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are highly concentrated in the liver. youtube.comnih.gov While the specific UGT isoforms responsible for creating GA30G are not identified in the provided research, this hepatic conjugation is a critical step following the absorption of glycyrrhetinic acid.
Further metabolism of GA30G has been observed. In human studies, a novel metabolite, 3-epi-18β-glycyrrhetinyl-30-O-glucuronide (3-epi-GA30G), was identified in the urine of 19 out of 29 subjects. nih.gov The discovery of this epimer suggests that GA30G undergoes further enzymatic biotransformation after its initial formation. nih.gov
Deconjugation, the reverse process, is also a key aspect of the metabolic fate of glucuronides. This hydrolysis is typically carried out by β-glucuronidase enzymes present in various tissues and, notably, in the gut microbiome. youtube.comnih.gov In the intestine, these bacterial enzymes can cleave the glucuronic acid from the metabolite, releasing the aglycone (glycyrrhetinic acid), which can then be reabsorbed. youtube.comnih.gov
Enterohepatic recirculation is a process where compounds excreted in the bile into the intestine are reabsorbed back into the bloodstream instead of being eliminated from the body. wikipedia.orgnih.gov This mechanism is common for drug metabolites, particularly glucuronides. nih.govnih.gov
The process for a metabolite like this compound can be described as follows:
Hepatic Conjugation: Glycyrrhetinic acid is conjugated in the liver to form GA30G.
Biliary Excretion: The water-soluble GA30G is transported into bile and released into the small intestine. youtube.com
Intestinal Deconjugation: Bacteria in the gut hydrolyze GA30G, cleaving the glucuronic acid and reforming the parent compound, glycyrrhetinic acid. youtube.comnih.gov
Reabsorption: The less polar glycyrrhetinic acid is reabsorbed from the intestine back into the portal circulation, returning to the liver. youtube.com
Molecular Mechanisms of Action and Pharmacological Activities Preclinical Studies
Anti-Inflammatory Mechanisms of Glycyrrhetyl 30-Monoglucuronide
GAMG exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and the production of inflammatory molecules.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Preclinical studies have shown that 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG) can effectively suppress the activation of the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophage cells. nih.gov Western blot analysis revealed that 18α-GAMG treatment significantly inhibited the phosphorylation of both NF-κB p65 and IκB. nih.gov This inhibition prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net The inhibitory effect of GAMG on the NF-κB pathway is considered a cornerstone of its anti-inflammatory activity. researchgate.net
The mitogen-activated protein kinase (MAPK) family, including p38 and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory signals. mdpi.comnih.govabclonal.comglpbio.com Activation of these kinases through phosphorylation leads to the downstream activation of transcription factors and the production of inflammatory mediators. mdpi.com
Research has demonstrated that 18α-GAMG can modulate the MAPK signaling pathways. In LPS-stimulated RAW264.7 cells, treatment with 18α-GAMG led to a decrease in the phosphorylation levels of p38, JNK, and extracellular signal-regulated kinase (ERK). nih.gov By inhibiting the activation of these key MAPK proteins, 18α-GAMG effectively dampens the inflammatory response triggered by LPS. nih.govresearchgate.net This suggests that the anti-inflammatory properties of GAMG are, in part, mediated through its regulation of the MAPK signaling cascades.
The anti-inflammatory effects of GAMG are further evidenced by its ability to reduce the expression of key pro-inflammatory mediators. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, both of which are significant contributors to the inflammatory process.
Studies have shown that 18α-GAMG significantly inhibits the expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.govresearchgate.netrsc.org This inhibition leads to a reduction in the production of NO and other inflammatory molecules. Furthermore, GAMG has been found to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6). researchgate.netrsc.org By targeting these critical downstream effectors of inflammation, GAMG demonstrates a broad-spectrum anti-inflammatory profile.
Table 1: Effect of 18α-Glycyrrhetyl 30-Monoglucuronide on Pro-inflammatory Mediators
| Mediator | Effect of 18α-GAMG | Cell Model | Reference |
| iNOS | Decreased expression | RAW264.7 macrophages | nih.govresearchgate.netrsc.org |
| COX-2 | Decreased expression | RAW264.7 macrophages | nih.govresearchgate.netrsc.org |
| IL-6 | Decreased production | RAW264.7 macrophages | researchgate.netrsc.org |
| Nitric Oxide (NO) | Decreased production | RAW264.7 macrophages | rsc.org |
The complement system is a crucial component of the innate immune system that, when activated, can contribute to inflammation and tissue damage. While specific studies detailing the direct interference of this compound with the complement system are limited, the broader class of glycyrrhizin (B1671929) and its derivatives has been noted for its immunomodulatory effects, which may extend to interactions with the complement cascade. Further research is needed to elucidate the precise mechanisms by which GAMG may modulate complement system function.
The process of inflammation involves the adhesion of immune cells to the vascular endothelium and their subsequent infiltration into inflamed tissues. While direct evidence for the effect of this compound on cellular adhesion molecules and immune cell infiltration is not extensively detailed in the provided search results, its ability to suppress pro-inflammatory mediators like cytokines and chemokines suggests a potential indirect role. These mediators are known to upregulate the expression of adhesion molecules on endothelial cells, facilitating the recruitment of leukocytes to the site of inflammation. By reducing the levels of these signaling molecules, GAMG may consequently diminish immune cell infiltration.
Antiviral Mechanisms of this compound
This compound, as an active metabolite of glycyrrhizic acid, has been recognized for its broad-spectrum antiviral activities against a variety of viruses. nih.govresearchgate.netnih.gov The proposed mechanisms of its antiviral action are multifaceted, targeting different stages of the viral life cycle. nih.gov
One of the primary antiviral mechanisms of glycyrrhizic acid and its metabolites is the interference with viral entry into host cells. nih.gov For instance, in the context of SARS-CoV-2, glycyrrhizic acid has been shown to bind to the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells. nih.govfrontiersin.org By occupying this receptor, it can potentially block the virus from binding and gaining entry. nih.gov Furthermore, it has been suggested that these compounds can directly interact with the spike protein on the viral envelope, further hindering the binding and fusion events necessary for infection. nih.gov
In addition to preventing viral entry, glycyrrhizic acid and its metabolites may also inhibit viral replication and other intracellular processes. nih.govfrontiersin.org This can occur through various mechanisms, including affecting viral protein function and interfering with virus biosynthesis and release. nih.govresearchgate.net For example, against the Kaposi's sarcoma-associated herpesvirus (KSHV), glycyrrhizic acid has been shown to downregulate the expression of latency-associated nuclear antigen-1 (LANA-1), a key protein for viral genome maintenance and replication. researchgate.net
Table 2: Investigated Antiviral Activities of Glycyrrhizic Acid and its Metabolites
| Virus | Proposed Mechanism of Action | Reference |
| SARS-CoV-2 | Binds to ACE2 receptor, interacts with spike protein, inhibits viral replication. | nih.govresearchgate.netfrontiersin.org |
| Hepatitis Viruses | Broad antiviral activities reported. | nih.govresearchgate.netnih.gov |
| Herpes Viruses | Broad antiviral activities reported, including against KSHV. | nih.govresearchgate.netnih.gov |
It is important to note that while much of the research has focused on glycyrrhizic acid, this compound, as its active metabolite, is believed to share and contribute significantly to these antiviral properties. nih.govresearchgate.netnih.gov
Inhibition of Viral Replication and Biosynthesis
GAMG and its parent compound, GL, have been shown to interfere with the life cycles of several viruses by inhibiting their replication and biosynthesis. researchgate.netnih.gov The mechanisms are often virus-specific, targeting different stages of viral propagation.
For Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), GL and its metabolites can inhibit viral biosynthesis. researchgate.netnih.gov They may also affect viral protein function and decrease virus release, ultimately reducing the process of viral infection. nih.gov In studies on Hepatitis B virus (HBV), GL was found to inhibit the secretion of the HBV surface antigen (HBsAg) from infected cells. frontiersin.org This leads to an accumulation of the antigen within the Golgi apparatus and changes its intracellular transport. frontiersin.org
With Epstein-Barr virus (EBV), the antiviral effect of GL was observed to involve the inhibition of EBV-DNA replication and the synthesis of viral antigens. mdpi.com Similarly, different concentrations of GL can effectively inhibit the replication of flaviviruses. nih.gov
Interference with Viral Entry and Adsorption (e.g., Spike-ACE2 Interaction, TMPRSS2)
A key antiviral mechanism of GAMG and related compounds is the disruption of viral entry into host cells. nih.gov For SARS-CoV-2, these molecules can compete with the angiotensin-converting enzyme 2 (ACE2) receptor, which the virus uses for entry. researchgate.netnih.gov They can interfere with the interaction between the viral spike (S) protein and the ACE2 receptor, a critical step for viral attachment and subsequent membrane fusion. nih.govmdpi.comnih.gov Furthermore, GL and its metabolites may directly inhibit the expression of Transmembrane Serine Protease 2 (TMPRSS2), an enzyme essential for the priming of the SARS-CoV-2 spike protein, further preventing viral entry. researchgate.net Computational docking simulations suggest that GL can bind directly to the catalytic pocket of ACE2 with high affinity. nih.gov
However, the mechanism of entry inhibition is not universal for all viruses. In the case of Epstein-Barr virus (EBV), GL appears to interfere with an early step of the replication cycle, possibly penetration, but does not affect the initial viral adsorption to the cell surface. nih.gov Conversely, for rotavirus, studies on the related compound 18β-glycyrrhetinic acid (GRA) indicate that the inhibition of replication occurs at a stage subsequent to viral entry into the cell. nih.gov
| Virus | Mechanism of Interference | Target(s) | Reference |
|---|---|---|---|
| SARS-CoV-2 | Interferes with spike protein-ACE2 interaction; inhibits TMPRSS2 expression. | ACE2, Spike Protein, TMPRSS2 | researchgate.netnih.govmdpi.com |
| Epstein-Barr Virus (EBV) | Interferes with an early replication step (possibly penetration), but not adsorption. | Penetration-related host/viral factors | nih.gov |
| Rotavirus | Inhibits replication at a post-entry step. | Intracellular replication machinery | nih.gov |
Direct Viral Inactivation
The direct inactivation of viral particles is another potential antiviral mechanism of glycyrrhizin and its derivatives. frontiersin.org However, evidence suggests this effect may be highly dependent on the specific virus. For instance, studies on Epstein-Barr virus (EBV) have indicated that glycyrrhizic acid's antiviral activity does not involve the direct inactivation of EBV particles. mdpi.comnih.gov This suggests that while direct inactivation may be a mechanism against some viruses, it is not a universally applicable mode of action for these compounds. frontiersin.orgnih.gov
Modulation of Host Antiviral Responses (e.g., Interferon Induction)
GAMG and its parent compounds can influence the host's immune response to viral infections. One of the key mechanisms is the induction of endogenous interferon, a critical component of the innate antiviral defense system. frontiersin.orgmdpi.com In the context of Kaposi's sarcoma-associated herpesvirus (KSHV), GL has been shown to indirectly counteract the virus's immune evasion strategies. researchgate.net Specifically, it can reduce the inhibitory effect of a KSHV-encoded viral interferon regulatory factor (vIRF) on the activation of the host's downstream interferon and NF-κB signaling pathways. researchgate.net Similarly, studies with 18β-glycyrrhetinic acid against rotavirus suggest that sustained activation of NF-κB by the compound could override viral mechanisms that typically suppress this pathway, resulting in reduced viral replication. nih.gov
Effects on Specific Viral Proteins and Enzymes
Beyond interfering with viral entry, GAMG and related compounds can target specific viral proteins and enzymes that are essential for replication. For SARS-CoV-2, it has been reported that the target of glycyrrhizic acid (GL) may be the non-structural protein 7 (nsp7). nih.gov GL has also been suggested to inhibit the virus's main protease (Mpro) and target the RNA binding domain of the nucleocapsid (N) protein, which would disrupt viral replication. nih.govfrontiersin.org In the case of Kaposi's sarcoma-associated herpesvirus (KSHV), GL treatment has been found to reduce the levels of the Latency-Associated Nuclear Antigen (LANA) protein, which is crucial for viral genome maintenance and replication. nih.gov
Antioxidant Mechanisms of this compound
This compound and its parent compound, glycyrrhizin, exhibit significant antioxidant properties. frontiersin.orgmdpi.com These effects are primarily attributed to their ability to mitigate oxidative stress by modulating the production of reactive oxygen species (ROS). frontiersin.orgresearchgate.net This antioxidant activity contributes to the compound's protective effects in various pathological conditions.
Reactive Oxygen Species (ROS) Scavenging and Inhibition of ROS Generation
The primary antioxidant mechanism of these compounds appears to be the inhibition of ROS generation rather than direct scavenging of existing free radicals. nih.govnih.gov Studies have shown that glycyrrhizin significantly decreases the generation of ROS, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH), by neutrophils at sites of inflammation. nih.gov However, it did not demonstrate an ability to reduce ROS in a cell-free system, indicating it is not a direct ROS scavenger. nih.gov
Further research supported this finding, showing that glycyrrhizic acid did not exhibit direct radical-scavenging properties but did decrease the generation of ROS by activated neutrophils. nih.gov Pre-incubation of neuronal cells with the compound also resulted in decreased production of free radicals. nih.gov This inhibition of ROS generation helps protect cells from oxidative damage that can lead to DNA mutations and other cellular harm. researchgate.net
Interestingly, in the specific context of KSHV-infected cells, GL was found to increase ROS levels, which contributed to oxidative stress-mediated apoptosis of the infected cells. researchgate.net This suggests a context-dependent, dual role in modulating oxidative stress.
| Mechanism | Description | Key Findings | Reference |
|---|---|---|---|
| Inhibition of ROS Generation | Prevents the formation of reactive oxygen species by inflammatory cells like neutrophils. | Significantly decreased neutrophil-generated O₂⁻, H₂O₂, and OH. Does not act as a direct scavenger in cell-free systems. | nih.govnih.gov |
| Modulation of Intracellular Free Radicals | Reduces the overall level of free radicals within cells upon pre-incubation. | Decreased free radical production and increased intracellular glutathione (B108866) in neuronal cells. | nih.gov |
| Pro-oxidant Activity (Context-Dependent) | In certain pathological states (e.g., viral infection), can increase ROS to induce apoptosis in infected cells. | Increased ROS and mitochondrial dysfunction in KSHV-infected cells, leading to cell death. | researchgate.net |
Modulation of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GPx)
Preclinical research specifically investigating the direct effects of this compound on the activities of key endogenous antioxidant enzymes—superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)—is not available in the current scientific literature. While the parent compounds, glycyrrhizin and glycyrrhetinic acid, are noted for their antioxidant properties, dedicated studies to determine if these effects are mediated by this compound are lacking. science.govnih.gov
Radioprotective and Photoprotective Properties in Biological Systems
There is currently no direct preclinical evidence available to support or refute the radioprotective or photoprotective properties of this compound in biological systems. Research has been conducted on its parent compounds, with studies noting that glycyrrhizic acid may act as a potential agent against irradiation-induced lung injury. nih.gov However, similar investigations into the specific actions of its primary metabolite, this compound, have not been reported.
Hepatoprotective Mechanisms
The hepatoprotective effects of licorice are well-documented, and as a major metabolite, this compound is implicated in these mechanisms. nih.gov
Protection against Oxidative Stress and Inflammatory Liver Injury in Preclinical Models
While glycyrrhizin and glycyrrhetinic acid are recognized for their roles in protecting the liver from oxidative stress and inflammation, direct preclinical studies that isolate and demonstrate these specific hepatoprotective activities for this compound are not currently available. nih.govresearchgate.net The high circulating levels of this metabolite after licorice consumption suggest it could be a significant contributor to these effects, but dedicated research is required for confirmation. nih.gov
Modulation of Bile Acid Metabolism and Transport (e.g., FXR, BSEP, MRPs)
Preclinical studies have established that this compound is a substrate for key transport proteins involved in bile acid homeostasis. In normal conditions, it is excreted from the liver into the bile primarily via the multidrug resistance-related protein 2 (MRP2), a critical transporter in the canalicular membrane of hepatocytes. nih.gov
Further investigations into the transport of the parent compound, glycyrrhizin, which is metabolized to this compound, have shown interactions with a broader range of transporters. These include hepatic uptake transporters like the organic anion-transporting polypeptides OATP1B1 and OATP1B3, and efflux transporters such as the Bile Salt Export Pump (BSEP) and MRP2. nih.gov This indicates that the metabolic product, this compound, is an integral part of the complex transport and metabolic pathways governing bile acids. However, direct studies on how this compound modulates the farnesoid X receptor (FXR), a master regulator of bile acid synthesis and transport, are lacking.
Table 1: Interaction of this compound and its Precursor with Bile Acid Transporters
| Compound | Transporter | Role/Interaction |
|---|---|---|
| This compound | MRP2 | Substrate for biliary excretion. nih.gov |
| This compound | OAT1/OAT3 (Kidney) | Substrate for tubular secretion. brettelliott.com |
| Glycyrrhizin (precursor) | OATP1B1/1B3 | Mediates hepatic uptake. nih.gov |
Anticancer and Antitumor Mechanisms
Extensive preclinical research has focused on the anticancer and antitumor properties of glycyrrhetinic acid, the aglycone of this compound. These studies report that glycyrrhetinic acid and its synthetic derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. science.govresearchgate.netepa.gov However, there is a notable absence of preclinical studies investigating whether this compound itself possesses any direct anticancer or antitumor activity. The current body of research prioritizes the modification of the glycyrrhetinic acid structure to enhance cytotoxicity, leaving the pharmacological profile of its major glucuronidated metabolite in this area unexplored. epa.gov
Induction of Apoptosis and Cell Cycle Arrest (e.g., Bax/Bcl-2, Caspase-3, p21, CDK4/6, Cyclin D, pRB)
The induction of programmed cell death, or apoptosis, is a key mechanism for anti-cancer agents. Research on glycyrrhetinic acid, the aglycone of this compound, has shown its capability to modulate key proteins involved in the apoptotic cascade. nih.govresearchgate.net Studies on glycyrrhetinic acid have demonstrated its ability to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis. nih.gov This shift in the Bax/Bcl-2 balance is a critical event that leads to the activation of executioner caspases, such as Caspase-3, which then orchestrate the dismantling of the cell. nih.govnih.gov
In terms of cell cycle regulation, the progression of cells from one phase to the next is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov The CDK4/6-Cyclin D complex plays a pivotal role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (pRB). mdpi.com Inhibitors of this pathway, such as p21, can halt the cell cycle. nih.gov Preclinical studies on related compounds suggest that glycyrrhetinic acid derivatives can induce cell cycle arrest, a mechanism that is often linked to the upregulation of inhibitors like p21 and the subsequent downstream effects on CDK4/6 and pRB. nih.govnih.gov
Table 1: Effects of Glycyrrhetinic Acid on Apoptosis and Cell Cycle Markers
| Marker | Effect | Cellular Context |
| Bax | Upregulation | Hepatotoxicity models nih.gov |
| Bcl-2 | Downregulation | Hepatotoxicity models nih.gov |
| Caspase-3 | Activation | Hepatotoxicity models nih.gov |
Note: This data is based on studies of glycyrrhetinic acid, the parent compound of this compound.
Regulation of Tumor Metastasis-Related Pathways (e.g., MMP-2/9, EMT Markers)
The metastatic cascade, a major cause of cancer-related mortality, involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs), including MMP-2 and MMP-9. A study on a glycyrrhetinic acid derivative has reported a decrease in MMP levels in HCT116 colon cancer cells. While specific studies on this compound's effect on MMPs and the epithelial-mesenchymal transition (EMT), a key process in metastasis, are limited, these initial findings with a related compound suggest a potential avenue for further investigation.
Modulation of the Tumor Microenvironment
The tumor microenvironment, a complex ecosystem of cancer cells, immune cells, and stromal components, plays a critical role in tumor progression and response to therapy. nih.gov Glycyrrhetinic acid derivatives have been shown to modulate the inflammatory aspects of the tumor microenvironment. nih.gov This includes the ability to reduce the levels of pro-inflammatory mediators, which can in turn impact cancer cell survival and proliferation. nih.gov
Immunomodulatory Mechanisms
Emerging evidence suggests that this compound and its related compounds possess significant immunomodulatory properties, which may contribute to their anti-cancer effects. nih.govresearchgate.net
Influence on Immune Cell Activation and Function (e.g., T Cells, NK Cells, Macrophages)
This compound has been reported to have anti-inflammatory and anti-allergic effects through the modulation of the immune system, including the balance of Th1 and Th2 cytokine activity. researchgate.net Its parent compound, glycyrrhizin, has been shown to augment the activity of natural killer (NK) cells, which are crucial for eliminating cancer cells. nih.gov Furthermore, glycyrrhizin can influence dendritic cells to promote a T helper 1 (Th1) response, which is associated with anti-tumor immunity. nih.gov In studies with RAW264.7 macrophage-like cells, this compound significantly reduced nitrite (B80452) concentration in a dose-dependent manner, indicating an effect on macrophage activation. medchemexpress.com An isomer of this compound, 18α-glycyrrhetyl monoglucuronide, was also found to suppress the activation of NF-κB in RAW264.7 cells. nih.gov
Table 2: Immunomodulatory Effects of this compound and Related Compounds
| Compound | Effect | Immune Cell/Process |
| This compound | Reduced nitrite concentration | Macrophages (RAW264.7) medchemexpress.com |
| 18α-glycyrrhetyl monoglucuronide | Suppression of NF-κB activation | Macrophages (RAW264.7) nih.gov |
| Glycyrrhizin | Augmentation of NK cell activity | Natural Killer Cells nih.gov |
| Glycyrrhizin | Promotion of Th1 response | Dendritic Cells/T Cells nih.gov |
Regulation of Immune Signaling Pathways
The immunomodulatory effects of these compounds are underpinned by their ability to regulate key immune signaling pathways. For instance, the suppression of NF-κB and MAPK signaling pathways by 18α-glycyrrhetyl monoglucuronide in macrophages points to a direct mechanism for its anti-inflammatory effects. nih.gov Furthermore, glycyrrhizin has been shown to inhibit the HMGB1/TLR4-MAPK pathway, which is involved in viral infections and pro-inflammatory cytokine expression. nih.gov This suggests that this compound may also exert its immunomodulatory actions through these critical signaling cascades.
Inhibition of 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) by Metabolites
This compound, a principal metabolite of glycyrrhizin, is implicated as a key inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2). This enzyme is crucial for converting active cortisol to its inactive form, cortisone, particularly in mineralocorticoid-responsive tissues like the kidneys. The inhibitory action of licorice derivatives on 11β-HSD2 is a primary mechanism behind the pseudoaldosteronism associated with excessive licorice consumption. nih.gov
Preclinical research suggests that this compound, also referred to as 3-monoglucuronyl-glycyrrhetinic acid (3MGA), is a significant agent in this process. nih.gov Under normal conditions, 3MGA is typically excreted into the bile via the multidrug resistance-related protein 2 (Mrp2) transporter and does not accumulate in the general circulation. nih.gov However, in cases of Mrp2 dysfunction, 3MGA enters the bloodstream. nih.gov From circulation, it is not filtered by the glomerulus but is actively transported into kidney tubular cells by organic anion transporters (OAT1 and OAT3). nih.gov It is within these tubular cells, where 11β-HSD2 is expressed, that 3MGA exerts its inhibitory effect on the enzyme. nih.gov This targeted inhibition within the kidney cells prevents the inactivation of cortisol, leading to mineralocorticoid receptor activation and subsequent pseudoaldosteronism. nih.gov This targeted delivery mechanism suggests that this compound, rather than its precursor glycyrrhetinic acid, may be the direct causative agent of this adverse effect, as glycyrrhetinic acid is not a substrate for these specific transporters. nih.gov
In vivo studies in rats using the parent compound, glycyrrhizic acid, demonstrated a dose-dependent decrease in the NAD+-dependent dehydrogenase activity of 11β-HSD2 in kidney microsomes. nih.gov At high doses, chronic administration of glycyrrhizic acid was also found to suppress the mRNA and protein expression levels of 11β-HSD2, suggesting a multi-faceted impact on the enzyme beyond direct competitive inhibition. nih.gov
Table 1: Research Findings on 11β-HSD2 Inhibition
| Compound | Finding | Model System | Reference |
|---|---|---|---|
| This compound (3MGA) | Postulated to be the direct inhibitor of 11β-HSD2 in tubular cells, causing pseudoaldosteronism. | Theoretical model based on transporter data | nih.gov |
Interaction with Specific Ion Channels (e.g., Kv1.3 Potassium Channels)
The aglycone metabolite of this compound, 18β-glycyrrhetinic acid, has been shown to interact with specific ion channels, notably the voltage-gated potassium channel Kv1.3. nih.gov These channels are significant in T-cell activation, making them a target in inflammatory and immunological research.
In preclinical studies using Jurkat T cells and CHO cells expressing the channel, 18β-glycyrrhetinic acid blocked Kv1.3 currents in a manner that was both voltage- and concentration-dependent. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 23.9 ± 1.5 µM at a voltage of +40 mV. nih.gov The study also noted that the isomeric form, 18α-glycyrrhetinic acid, did not have an effect at similar concentrations, indicating stereospecificity in the interaction. nih.gov Furthermore, 18β-glycyrrhetinic acid was found to inhibit the gene expression of Kv1.3. nih.gov In contrast, separate research showed that 18β-glycyrrhetinic acid did not affect HERG or Kv1.5 potassium channel currents, suggesting a degree of selectivity in its ion channel activity. nih.gov
Table 2: Inhibitory Action of 18β-glycyrrhetinic acid on Kv1.3 Channels
| Parameter | Value | Cell Line | Reference |
|---|
Modulation of Drug Transporters (e.g., P-glycoprotein, Organic Anion Transporters)
This compound and its related metabolites interact with several drug transporters, which influences their pharmacokinetic profile and potential for drug-drug interactions. nih.govarizona.edu
Organic Anion Transporters (OATs): this compound (as 3MGA) is a substrate for organic anion transporters OAT1 and OAT3. nih.gov These transporters are responsible for its uptake from the blood into kidney tubular cells, a critical step for its subsequent inhibition of 11β-HSD2. nih.gov
ATP-Binding Cassette (ABC) Transporters: The transport of this compound and its precursors is mediated by several ABC transporters. Its biliary excretion is handled by the multidrug resistance-related protein 2 (Mrp2). nih.gov Dysfunction of this transporter can lead to increased systemic levels of the compound. nih.gov In vitro transport studies have also assessed this compound (referred to as M8G) as a potential substrate for MRP3 and MRP4. researchgate.net
Furthermore, the aglycone metabolite, glycyrrhetinic acid, has demonstrated inhibitory effects on P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1). nih.gov Studies showed that glycyrrhetinic acid could increase the intracellular accumulation of substrates for these transporters, effectively reversing multidrug resistance in cancer cell lines. nih.gov It was found to inhibit the ATPase activity of P-glycoprotein while stimulating the ATPase activity of MRP1, indicating distinct mechanisms of interaction. nih.gov
Table 3: Interactions of this compound and its Metabolite with Drug Transporters
| Compound | Transporter | Type of Interaction | Model System | Reference |
|---|---|---|---|---|
| This compound | OAT1, OAT3 | Substrate | Inferred from in vivo data | nih.gov |
| This compound | Mrp2 | Substrate (for biliary excretion) | Inferred from in vivo data | nih.gov |
| This compound | MRP3, MRP4 | Substrate (potential) | In vitro (membrane vesicles) | researchgate.net |
| Glycyrrhetinic Acid | P-glycoprotein (P-gp) | Inhibitor | In vitro (KB-C2 cells) | nih.gov |
Table 4: List of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | 3-monoglucuronyl-glycyrrhetinic acid, 3MGA, GAMG |
| Glycyrrhizic Acid | GL |
| Glycyrrhetinic Acid | GA |
| 18β-glycyrrhetinic acid | 18β-GA |
| 18α-glycyrrhetinic acid | 18α-GA |
| Cortisol | |
| Cortisone | |
| P-glycoprotein | P-gp |
| Multidrug resistance-related protein | MRP |
Structure Activity Relationship Sar Studies for Glycyrrhetyl 30 Monoglucuronide
Influence of Glucuronidation at C-30 Position on Biological Activity and Potency
The attachment of a glucuronic acid moiety at the C-30 position of the glycyrrhetinic acid backbone has a profound impact on its biological profile. This modification alters the molecule's polarity, size, and stereochemistry, which in turn influences its interaction with biological targets.
Impact of Chemical Modifications on Glycyrrhetyl 30-Monoglucuronide Pharmacological Actions
Modifying the chemical structure of this compound, or its parent compound glycyrrhetinic acid at the C-30 position, can significantly alter its pharmacological actions. These modifications can range from simple esterifications or amidations to more complex conjugations, each imparting unique properties to the resulting molecule.
Studies on glycyrrhetinic acid have shown that variations at the C-30 position have a noteworthy influence on cytotoxic activity against various human tumor cell lines. nih.gov For example, the creation of esters, amides, and nitriles at this position has been explored to enhance anticancer effects. nih.gov This suggests that the carboxylic acid group at C-30 is a critical site for derivatization to modulate biological activity.
While direct modifications on this compound are less reported, the extensive research on its aglycone, glycyrrhetinic acid, provides valuable insights. A wide array of derivatives has been synthesized by modifying the C-3 and C-30 positions, leading to compounds with enhanced anti-inflammatory, antitumor, antibacterial, antiviral, and antioxidant effects. nih.gov These findings underscore the potential of chemically modifying the C-30 position of this compound to fine-tune its pharmacological profile for specific therapeutic applications.
Computational Modeling and Conformational Analysis in Relation to Bioactivity
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools for elucidating the SAR of complex molecules like this compound. These in silico approaches provide insights into the molecular interactions that govern biological activity and can predict the potency of novel derivatives.
Molecular docking studies have been employed to understand the binding of glycyrrhetinic acid monoglucuronides to their biological targets. For example, the docking of 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG) into the epidermal growth factor receptor (EGFR) has revealed specific hydrogen bonding and charge interactions that contribute to its anticancer activity. nih.gov Such studies have corroborated experimental findings that 18α-GAMG exhibits superior anticancer activity compared to the 18β-epimer. nih.gov Similarly, molecular docking has been used to investigate the interaction of glycyrrhetyl monoglucuronide with the T1R2/T1R3 sweet taste receptor, providing a molecular basis for its high-potency sweetness. nih.gov
Quantitative structure-activity relationship (QSAR) models have further highlighted the importance of the C-30 position. A 3D-QSAR study based on an atomic property field (APF) recognized the C-30 carboxylic group of a glycyrrhetinic acid derivative as a major influential factor for its anticancer activity. nih.gov These computational models can help in the rational design of new derivatives with improved therapeutic potential by predicting their activity before synthesis.
Analytical and Characterization Methodologies in Glycyrrhetyl 30 Monoglucuronide Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the separation and quantification of Glycyrrhetyl 30-monoglucuronide from complex mixtures such as plasma, urine, and tissue homogenates. The inherent similarities between various glycyrrhizin (B1671929) metabolites necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection has been a foundational technique for the analysis of glycyrrhetinic acid derivatives. However, for enhanced sensitivity and specificity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netacs.org These methods are rigorously validated to ensure their accuracy and reliability.
A rapid and sensitive HPLC-MS/MS method was developed for the simultaneous determination of 18β-Glycyrrhetic acid 3-O-mono-β-D-glucuronide (GAMG) and its metabolite, 18β-Glycyrrhetinic acid (GA), in rat plasma and tissues. acs.orgnih.gov This method demonstrated excellent performance characteristics, as detailed in the validation parameters below. Analytes are often detected using Multiple Reaction Monitoring (MRM) in positive-ion mode for high selectivity and sensitivity. acs.orgnih.gov Sample preparation typically involves protein precipitation with methanol (B129727) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netacs.org
Table 1: Example of LC-MS/MS Method Parameters and Validation for Glycyrrhetinic Acid Glucuronide Analysis
| Parameter | Details |
|---|---|
| Chromatographic Column | SepaxHP CN analytical column researchgate.net |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% formic acid and 5mM ammonium (B1175870) acetate (B1210297) researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) researchgate.net |
| Ionization Mode | Positive Ion Mode researchgate.netacs.org |
| Scan Type | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |
| Linearity Range | 5 ng/mL to 500 ng/mL (R² > 0.991) for glycyrrhizin nih.gov |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL for Glycyrrhizin (GLY) and Glycyrrhetinic Acid (GA) in plasma researchgate.net |
| Accuracy (% Nominal) | 87.6% to 106.4% for GLY; 93.7% to 107.8% for GA researchgate.net |
| Precision (% CV) | < 11.0% for both inter-run and intra-run precision researchgate.net |
| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation researchgate.netacs.org |
Beyond analytical scale separation, advanced purification strategies are necessary to obtain this compound in high purity for use as a reference standard or for further structural and biological studies. Adsorption chromatography using macroporous resins is an effective technique for the preparative separation of glycyrrhetinic acid glucuronides from the biotransformation products of glycyrrhizin. wikipedia.org
The choice of resin is critical, as its properties—such as surface area, pore diameter, and surface functional groups—determine the separation efficiency. In one study, NKA-9 resin was identified as optimal for separating 18β-glycyrrhetic acid 3-O-β-D-glucuronide (GAMG) from glycyrrhizin (GL) hydrolysates. wikipedia.org The adsorption process is influenced by the molecular polarity difference between GAMG and GL. wikipedia.org The adsorption data for such separations often fit well with the Freundlich isotherm and pseudo-second-order kinetic models. wikipedia.org
Table 2: Adsorption Separation Parameters for 18β-glycyrrhetic acid 3-O-β-D-glucuronide (GAMG) using NKA-9 Resin
| Parameter | Value / Condition |
|---|---|
| Adsorbent | NKA-9 Macroporous Resin wikipedia.org |
| Optimal Temperature | 25°C wikipedia.org |
| Adsorption Kinetics | Fits pseudo-second-order kinetic model wikipedia.org |
| Adsorption Isotherm | Fits Freundlich isotherm wikipedia.org |
| Initial Concentration (Crude GAMG) | GAMG: 2.4 mg/mL, GL: 1.3 mg/mL wikipedia.org |
| Desorption Solvent | 90% Ethanol Solution wikipedia.org |
| Purity Achieved | 85.02% for partially purified GAMG wikipedia.org |
| Recovery Yield | 35.36% wikipedia.org |
Spectroscopic Techniques for Structure Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)
Once isolated, the definitive structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular framework and stereochemistry. wikipedia.orgresearchgate.net
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are indispensable for assigning all proton (¹H) and carbon (¹³C) signals and establishing the connectivity and spatial relationships between atoms. researchgate.netnsc.ru For instance, ROESY correlations can confirm the relative stereochemistry of the molecule. researchgate.net The complete assignment of ¹H-NMR and ¹³C-NMR data is a critical step in the unambiguous identification of these complex glycosides. wikipedia.org
Table 3: Selected ¹³C NMR Chemical Shift Data for 18β-glycyrrhetic acid 3-O-β-D-glucuronide (GAMG) in CD₃OD/D₂O
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 90.1 |
| C-11 | 203.1 |
| C-12 | 127.5 |
| C-13 | 175.5 |
| C-30 | 181.1 |
| C-1' (Glucuronic Acid) | 105.3 |
| C-2' (Glucuronic Acid) | 82.1 |
| C-3' (Glucuronic Acid) | 76.3 |
| C-4' (Glucuronic Acid) | 74.0 |
| C-5' (Glucuronic Acid) | 72.3 |
| C-6' (Glucuronic Acid) | 173.4 |
Data from a study on the separation and characterization of GAMG. wikipedia.org
Immunochemical Assays for Metabolite Detection and Quantification (e.g., ELISA, Eastern Blotting)
Immunochemical assays provide highly sensitive and specific methods for detecting and quantifying glycyrrhizin metabolites, including glucuronides, in biological fluids. These methods rely on the specific binding interaction between an antibody and its target antigen.
An enzyme-linked immunosorbent assay (ELISA) system has been developed using a monoclonal antibody (mAb) raised against 18β-glycyrrhetyl-3-O-glucuronide (3MGA). researchgate.netaip.orgnih.gov This competitive ELISA can be used to measure the concentration of related metabolites in human serum. aip.orgnih.gov The method involves deproteinizing serum samples, followed by the immunoassay. The results from this ELISA have shown a significant correlation with values obtained through LC-MS/MS analysis (r² = 0.91), validating its accuracy for quantitative purposes. aip.org Dot-blot analysis using the anti-3MGA-mAb can also be employed for the qualitative detection of glycyrrhizin metabolites. researchgate.netaip.org
Eastern blotting is another immunochemical technique that has been applied to the analysis of glycyrrhizin. nih.gov This method involves spotting the analyte onto a membrane, which is then probed with a specific monoclonal antibody. It has been used to detect glycyrrhizin in the serum of rats, demonstrating its utility for pharmacokinetic studies. nih.gov
Application of Advanced Techniques for Mechanistic Elucidation (e.g., Chemically Induced Dynamic Nuclear Polarization)
To probe the intricate mechanisms of action and interaction at a molecular level, advanced biophysical techniques are employed. Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to study radical reactions. researchgate.netwikipedia.org It detects non-equilibrium nuclear spin polarizations that are generated in chemical reactions involving radical pairs, resulting in dramatically enhanced absorption or emission signals in the NMR spectrum. wikipedia.org
A very recent study applied CIDNP to investigate the interaction of glycyrrhetinic acid (GA), the aglycone of this compound, with solvated and free electrons. aip.orgnih.gov This research provides insight into the electron transfer processes that may be fundamental to the biological activities of these compounds. The study used the photoionization of 5-sulfosalicylic acid as a source of solvated electrons and observed the subsequent interactions with GA. aip.orgnih.gov Such applications of CIDNP are crucial for elucidating the mechanisms of complex biochemical processes, including those involving antioxidant activity and the generation of reactive oxygen species, by allowing the detection of transient radical intermediates. researchgate.netaip.org While this study focused on the aglycone, the methodology represents a promising avenue for exploring the mechanistic chemistry of its glucuronide conjugates as well.
Future Perspectives and Research Trajectories for Glycyrrhetyl 30 Monoglucuronide
Elucidation of Unexplored Molecular Targets and Signaling Pathways
While the inhibitory effect of Glycyrrhetyl 30-monoglucuronide on the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a well-documented mechanism, particularly in the context of licorice-induced pseudoaldosteronism, the full spectrum of its molecular interactions remains to be charted. nih.gov Future research will focus on identifying novel protein targets and delineating their roles in the compound's broader pharmacological profile.
Key anti-inflammatory effects of a stereoisomer, 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG), have been linked to the suppression of the NF-κB and MAPK signaling pathways. nih.gov This was evidenced by its ability to decrease the expression of inflammatory mediators like iNOS and COX-2. nih.gov However, the upstream receptors and initial trigger points for these effects are not fully understood. Future studies are expected to investigate potential interactions with cell surface receptors, such as Toll-like receptors (TLRs), which are known to initiate MAPK and NF-κB signaling cascades in response to inflammatory stimuli.
Furthermore, the compound's transit and activity within cells are mediated by transporters. It is known to be a substrate for organic anion transporters (OAT1 and OAT3) and is involved with the multidrug resistance-associated protein 2 (MRP2) for its excretion. nih.govnih.gov The extent to which GAMG interacts with other transporters, and how this affects its intracellular concentration and activity in different tissues, is a critical area for exploration. Identifying these interactions could reveal new mechanisms of action and potential drug-drug interactions. nih.gov
| Known Molecular Interactions | Potential Unexplored Targets & Pathways | Research Focus |
| Enzyme: 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Receptors: Toll-like Receptors (TLRs), other pattern recognition receptors. | Investigating direct binding and modulation of immune receptors. |
| Signaling: NF-κB, MAPK pathways nih.gov | Downstream Effectors: Further downstream kinases and transcription factors in the MAPK cascade. | Mapping the complete signaling cascade from receptor to nuclear response. |
| Transporters: OAT1, OAT3, MRP2 nih.govnih.gov | Other Transporters: Organic anion transporting polypeptides (OATPs), P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP). nih.govsci-hub.st | Characterizing the full profile of transporter interactions to understand tissue-specific effects and drug interaction potential. |
| Other: Sweet taste receptors (T1R2/T1R3) nih.gov | Bitter Taste Receptors: Investigating off-target effects on other taste receptors. nih.gov | Elucidating the structural basis for dual-taste receptor interactions. |
Development of Novel this compound Analogs and Derivatives with Enhanced Bioactivity and Specificity
The structural backbone of glycyrrhetinic acid, the aglycone of GAMG, presents multiple sites for chemical modification, including the C-3 hydroxyl group and the C-30 carboxylic acid. mdpi.com This has spurred extensive research into creating derivatives with improved therapeutic properties, a strategy that is now being extended to GAMG. rsc.orgnih.gov
Future efforts will likely focus on synthesizing novel GAMG analogs to achieve several key objectives:
Enhanced Specificity: Modifying the structure to increase affinity for a specific therapeutic target (e.g., an inflammatory enzyme) while reducing off-target effects (e.g., activity on 11β-HSD2 or taste receptors).
Improved Bioavailability: Although GAMG has better solubility than its parent compound, glycyrrhetinic acid, further modifications could optimize its absorption and distribution characteristics. acs.org
Dissociation of Effects: Developing analogs that separate the potent sweetness from the pharmacological activities. This would allow for the development of either a superior sweetener without metabolic effects or a therapeutic agent without a lingering taste profile. nih.govnih.gov
Chemical synthesis methods are being refined to allow for precise, high-yield production of GAMG and its derivatives, moving beyond reliance on enzymatic hydrolysis of glycyrrhizin (B1671929). google.com These synthetic platforms will be crucial for creating libraries of novel analogs for screening and identifying candidates with superior bioactivity. mdpi.comespublisher.com
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a comprehensive, unbiased understanding of GAMG's biological effects, future research will increasingly employ advanced "omics" technologies. sci-hub.st
Proteomics can be used to analyze global changes in protein expression in cells or tissues treated with GAMG. This approach can help identify previously unknown protein targets or pathways that are modulated by the compound, providing new leads for its mechanism of action.
Metabolomics , the large-scale study of small molecules (metabolites), is particularly well-suited for studying GAMG. nih.gov It can be used to:
Map the downstream metabolic consequences of GAMG's enzymatic inhibition. For example, beyond cortisol, how does inhibiting 11β-HSD2 affect the broader steroid metabolome?
Identify biomarkers of GAMG activity or exposure in biofluids. nih.gov
Understand how GAMG influences the gut microbiome and its metabolic output, such as the production of short-chain fatty acids (SCFAs), which have been shown to be modulated by GAMG and are crucial for metabolic health. acs.org
Integrated transcriptomic and metabolomic studies have already proven valuable in analyzing different species of licorice, and applying these powerful techniques to study the specific effects of GAMG will undoubtedly reveal novel aspects of its bioactivity. nih.gov
Investigation of this compound in Combination Therapies with Other Bioactive Compounds
The potential for synergistic interactions between GAMG and other therapeutic agents is a promising and largely unexplored research area. Given its known anti-inflammatory properties, combining GAMG with other anti-inflammatory drugs could allow for lower doses of each compound, potentially reducing side effects while achieving a greater therapeutic effect. mdpi.com
Future research should investigate combinations with:
Conventional Anti-inflammatory Drugs: Studying the effects of GAMG alongside non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in models of chronic inflammation.
Chemotherapeutic Agents: The parent compound, glycyrrhetinic acid, has been shown to act synergistically with drugs like etoposide (B1684455) in cancer cell lines. researchgate.net Similar investigations are warranted for GAMG, especially given its potential to inhibit drug efflux transporters like MRPs, which could increase the intracellular concentration of co-administered anticancer drugs. nih.govsci-hub.st
Hepatoprotective Agents: In the context of liver disease, combining GAMG with other compounds that support liver health could offer a multi-pronged therapeutic strategy. wjgnet.com
Antidiabetic Drugs: Since GAMG may interact with drug transporters involved in the disposition of oral antidiabetic drugs, further studies are needed to explore potential combination therapies or adverse interactions in managing metabolic diseases. nih.govmdpi.com
One study noted that the combination of glycyrrhizin (the precursor to GAMG) and furosemide (B1674285) led to a marked decrease in plasma potassium levels, highlighting the importance of investigating potential interactions, both beneficial and adverse. nih.gov
Exploration in New Preclinical Disease Models and Therapeutic Areas
While much of the focus on GAMG has been related to its role in pseudoaldosteronism and its general anti-inflammatory effects, its known mechanisms suggest applicability across a wider range of therapeutic areas. mdpi.com Future research will involve testing GAMG in new and more complex preclinical models.
Emerging areas of investigation include:
Metabolic Syndrome and Diabetes: Given its ability to modulate cortisol levels via 11β-HSD2 inhibition and its influence on glucose homeostasis and gut-derived SCFAs, GAMG is a candidate for managing aspects of metabolic syndrome and type 2 diabetes. acs.orgmdpi.com
Fibrotic Diseases: An analog of GAMG has shown potential in reducing pulmonary fibrosis. mdpi.com This opens the door to exploring its efficacy in preclinical models of fibrosis in other organs, such as the liver and kidneys.
Diabetic Nephropathy: The parent compound, glycyrrhetinic acid, has been investigated for protecting against diabetic nephropathy by mitigating high-glucose damage and oxidative stress. nih.gov GAMG, as a key metabolite, should be evaluated in similar models.
Neuroinflammation: The anti-inflammatory effects observed in peripheral tissues via the NF-κB and MAPK pathways could be relevant for neuroinflammatory conditions, an area that remains to be explored. nih.gov
Food Science: Beyond its therapeutic potential, GAMG is a potent natural sweetener, estimated to be over 900 times sweeter than sucrose (B13894). nih.govnih.gov Research into its taste profile, stability, and sensory properties will be critical for its development as a high-potency food additive. nih.gov
The use of advanced preclinical models, such as organoids and humanized mouse models, will be instrumental in validating these new therapeutic applications and understanding the compound's effects in a more physiologically relevant context.
Q & A
Q. What experimental models are suitable for studying the anti-inflammatory mechanisms of glycyrrhetyl 30-monoglucuronide?
Methodological Answer:
- In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells) to measure COX-2 and NF-κB pathway inhibition via Western blotting or ELISA. Ensure dose-response experiments (e.g., 10–100 μM) to establish potency .
- In vivo models : Employ rodent periodontitis models to assess reductions in inflammatory cytokines (IL-6, TNF-α) in gingival tissue or serum. Include control groups treated with pure solvent to distinguish compound-specific effects from vehicle artifacts .
Q. How can researchers quantify this compound in biological matrices like plasma or tissue?
Methodological Answer:
- Use LC-MS/MS with deuterated internal standards (e.g., this compound-d4) for precise quantification. Validate methods per FDA guidelines (linearity: 1–500 ng/mL; recovery >85%) .
- For ultrafiltrate or dried blood spots (DBS), optimize protein precipitation with acetonitrile-methanol (70:30) to minimize matrix interference .
Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Monitor reaction pH (maintain pH 7.0–7.5) to prevent hydrolysis of the glucuronide moiety.
- Validate purity via HPLC-UV (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water gradient) with a retention time threshold of ±0.2 minutes .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anti-inflammatory efficacy across studies be resolved?
Methodological Answer:
- Conduct dose- and time-dependent studies to identify therapeutic windows. For example, discrepancies in COX-2 inhibition may arise from differences in exposure duration (e.g., 6 vs. 24 hours) .
- Perform meta-analyses using PRISMA guidelines to harmonize data from heterogeneous models. Include sensitivity analyses to exclude outliers or low-quality studies .
Q. What strategies optimize the detection of this compound metabolites in complex biological systems?
Methodological Answer:
- Apply high-resolution mass spectrometry (HRMS) in data-dependent acquisition (DDA) mode to identify phase II metabolites (e.g., sulfate conjugates). Use software like Compound Discoverer for untargeted metabolomics .
- Pair with stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic pathways in hepatocyte models .
Q. How should researchers design studies to investigate this compound’s dual role in pro- and anti-apoptotic pathways?
Methodological Answer:
- Use transcriptomic profiling (RNA-seq) on treated cancer cell lines (e.g., HepG2) to map gene networks (e.g., Bcl-2 family, caspase-3). Validate with siRNA knockdown of target genes .
- Integrate phosphoproteomics to identify kinase signaling nodes (e.g., AKT, MAPK) modulated by the compound. Employ STRING database for pathway enrichment analysis .
Methodological & Reporting Standards
Q. What quality control measures are essential for this compound bioanalytical assays?
Methodological Answer:
- Include intra- and inter-day precision assessments (CV <15%) and accuracy (85–115%) across three validation runs.
- Document carryover effects by injecting blank samples post-high-concentration standards. Acceptability threshold: ≤20% of lower limit of quantification (LLOQ) signal .
Q. How should researchers address potential bias in this compound literature reviews?
Methodological Answer:
- Follow Cochrane Collaboration guidelines for systematic reviews: use ≥3 databases (e.g., PubMed, Embase, Web of Science), and document search strategies with Boolean operators (e.g., "this compound AND (pharmacokinetics OR metabolism)") .
- Assess publication bias via funnel plots or Egger’s regression for small-study effects .
Data Interpretation & Validation
Q. How can researchers differentiate artifact signals from true biological activity in this compound assays?
Methodological Answer:
- Run negative controls with heat-inactivated enzymes or competitive inhibitors (e.g., UDP-glucuronic acid for glucuronidation assays).
- Validate findings using orthogonal methods (e.g., compare ELISA results with Western blotting for cytokine quantification) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Apply non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals to assess precision .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Pre-specify α=0.05 and adjust for multiple comparisons .
Emerging Research Directions
Q. What novel methodologies could enhance this compound’s target engagement profiling?
Methodological Answer:
- Deploy cellular thermal shift assays (CETSA) to identify direct protein targets in live cells. Combine with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .
- Utilize cryo-EM or molecular docking to map interactions with COX-2 or NF-κB subunits. Validate with mutagenesis studies .
Q. How can multi-omics integration advance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Combine pharmacometabolomics (NMR or LC-MS) with PBPK modeling to predict tissue distribution. Calibrate models using preclinical PK data (e.g., Cmax, AUC) .
- Leverage single-cell RNA-seq in target tissues (e.g., liver, kidney) to correlate metabolite levels with transporter/enzyme expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
